molecular formula C9H8F2O B14892418 3-Fluoro-2-(1-fluoroethyl)benzaldehyde

3-Fluoro-2-(1-fluoroethyl)benzaldehyde

Cat. No.: B14892418
M. Wt: 170.16 g/mol
InChI Key: BMZDOKOGPWYLGF-UHFFFAOYSA-N
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Description

3-Fluoro-2-(1-fluoroethyl)benzaldehyde is an organic compound with the molecular formula C9H8F2O It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom at the third position and a 1-fluoroethyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-(1-fluoroethyl)benzaldehyde typically involves the fluorination of a suitable precursor. One common method is the halogen-exchange reaction, where a chlorinated benzaldehyde derivative is treated with a fluorinating agent such as potassium fluoride (KF) in the presence of a phase-transfer catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogen-exchange reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-(1-fluoroethyl)benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 3-Fluoro-2-(1-fluoroethyl)benzoic acid.

    Reduction: 3-Fluoro-2-(1-fluoroethyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-2-(1-fluoroethyl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and fluorinated compounds.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-(1-fluoroethyl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The aldehyde group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    3-Fluorobenzaldehyde: A simpler derivative with only one fluorine atom on the benzene ring.

    2-Fluoro-4-(trifluoromethyl)benzaldehyde: Another fluorinated benzaldehyde with different substitution patterns.

    4-Fluorobenzaldehyde: A positional isomer with the fluorine atom at the fourth position.

Uniqueness

3-Fluoro-2-(1-fluoroethyl)benzaldehyde is unique due to the presence of both a fluorine atom and a 1-fluoroethyl group on the benzene ring. This dual substitution can lead to distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H8F2O

Molecular Weight

170.16 g/mol

IUPAC Name

3-fluoro-2-(1-fluoroethyl)benzaldehyde

InChI

InChI=1S/C9H8F2O/c1-6(10)9-7(5-12)3-2-4-8(9)11/h2-6H,1H3

InChI Key

BMZDOKOGPWYLGF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC=C1F)C=O)F

Origin of Product

United States

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